molecular formula C6H8N2OS B189747 4-Methyl-6-(methylthio)pyrimidin-2-ol CAS No. 16710-11-5

4-Methyl-6-(methylthio)pyrimidin-2-ol

Cat. No. B189747
CAS RN: 16710-11-5
M. Wt: 156.21 g/mol
InChI Key: QLJKXZSFZWWMOW-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylthio)pyrimidin-2-ol (MMP) is an organic compound belonging to the pyrimidine family of compounds. It is a widely studied compound due to its unique properties, which are of great interest to scientists and researchers. MMP is a versatile compound that has been used in a wide range of applications, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-Methyl-6-(methylthio)pyrimidin-2-ol has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as pyrimidines, amides, and lactams. It has also been used as a starting material for the synthesis of various drugs, such as antimalarials, antifungals, and antibiotics. Additionally, this compound has been used in the synthesis of various polymers, such as polyurethanes and polyamides.

Advantages and Limitations for Lab Experiments

4-Methyl-6-(methylthio)pyrimidin-2-ol has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, this compound is relatively stable and has a wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is highly reactive and can cause unwanted side reactions. Additionally, this compound is relatively expensive and not widely available.

Future Directions

There are a number of potential future directions for research on 4-Methyl-6-(methylthio)pyrimidin-2-ol. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on the synthesis of this compound and its use in various reactions. Additionally, further research could be done on the use of this compound in drug development and the synthesis of polymers. Finally, further research could be done on the use of this compound in biotechnology and its potential applications in the medical field.

Synthesis Methods

4-Methyl-6-(methylthio)pyrimidin-2-ol can be synthesized by different methods, including the Wittig reaction, the Ugi reaction, and the Stork reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Ugi reaction is a multi-component reaction that involves the condensation of an aldehyde, an amine, an acid, and an isocyanide to form an amide. The Stork reaction is a cycloaddition reaction involving the reaction of an alkyne and an aldehyde to form an oxazole. All of these methods have been used to synthesize this compound.

properties

IUPAC Name

6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJKXZSFZWWMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355719
Record name 4-Methyl-6-(methylthio)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16710-11-5
Record name 4-Methyl-6-(methylthio)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-4-METHYL-6-(METHYLTHIO)PYRIMIDINE
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